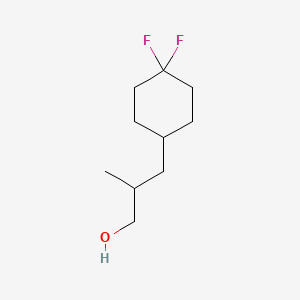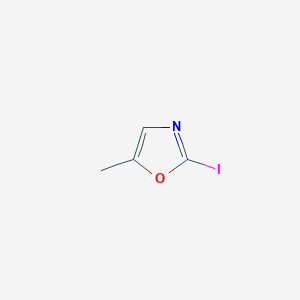
2-Iodo-5-methyl-1,3-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Iodo-5-methyl-1,3-oxazole is a heterocyclic compound that features an oxazole ring substituted with an iodine atom at the second position and a methyl group at the fifth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-5-methyl-1,3-oxazole can be achieved through several methods. One common approach involves the iodination of 5-methyl-1,3-oxazole. This can be done using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under mild conditions . Another method involves the cyclization of 2-iodo-3-methylpropenal with an appropriate amine and an oxidizing agent .
Industrial Production Methods
Industrial production of this compound typically involves large-scale iodination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize reaction conditions and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
2-Iodo-5-methyl-1,3-oxazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Cycloaddition Reactions: The oxazole ring can participate in cycloaddition reactions with dienophiles to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or thiourea in the presence of a base such as sodium hydroxide.
Oxidation Reactions: Potassium permanganate or chromium trioxide in acidic conditions.
Cycloaddition Reactions: Dienophiles like maleic anhydride under thermal or photochemical conditions.
Major Products Formed
Substitution Reactions: Products include 2-azido-5-methyl-1,3-oxazole and 2-thio-5-methyl-1,3-oxazole.
Oxidation Reactions: Products include 2-iodo-5-carboxy-1,3-oxazole.
Cycloaddition Reactions: Products include fused heterocyclic compounds with potential biological activity.
Applications De Recherche Scientifique
2-Iodo-5-methyl-1,3-oxazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active molecules, including potential anticancer and antimicrobial agents.
Materials Science: It is used in the development of novel materials with unique electronic and optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 2-Iodo-5-methyl-1,3-oxazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways . The iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its target . The oxazole ring can also engage in π-π interactions with aromatic residues in proteins .
Comparaison Avec Des Composés Similaires
2-Iodo-5-methyl-1,3-oxazole can be compared with other similar compounds:
Isoxazole: An analog with the nitrogen atom in position 2.
Thiazole: An analog with the oxygen replaced by a sulfur atom.
Benzoxazole: Where the oxazole is fused to a benzene ring.
Oxazoline: Which has one double bond reduced.
Oxazolidine: Which has both double bonds reduced.
Oxazolone: An analog with a carbonyl group.
Uniqueness
This compound is unique due to the presence of both an iodine atom and a methyl group on the oxazole ring, which imparts distinct chemical reactivity and potential for diverse applications in various fields.
Propriétés
Numéro CAS |
1601022-89-2 |
|---|---|
Formule moléculaire |
C4H4INO |
Poids moléculaire |
208.99 g/mol |
Nom IUPAC |
2-iodo-5-methyl-1,3-oxazole |
InChI |
InChI=1S/C4H4INO/c1-3-2-6-4(5)7-3/h2H,1H3 |
Clé InChI |
ZGZXJLBRWYRNNE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(O1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



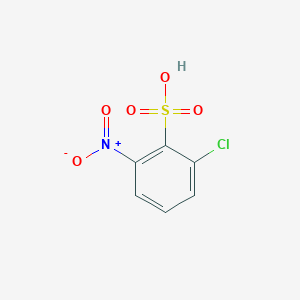
![{3-Iodobicyclo[1.1.1]pentan-1-yl}methyl 2,2-dimethylpropanoate](/img/structure/B13464231.png)
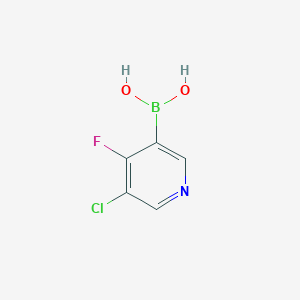
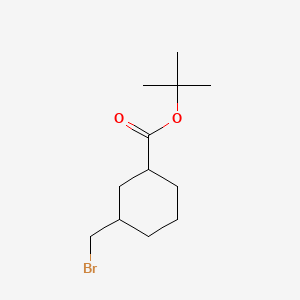
![2-Benzoyl-1-(trifluoromethyl)-2-azabicyclo[2.2.2]octane](/img/structure/B13464245.png)
![Carbamic acid, N-[(8-chloro-1,2,4-triazolo[4,3-a]pyrazin-3-yl)methyl]-, 1,1-dimethylethyl ester](/img/structure/B13464249.png)
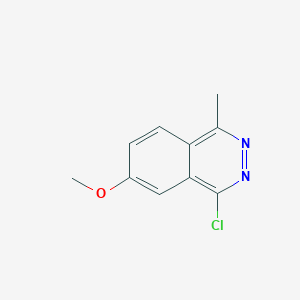
![Tert-butyl 8-bromo-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13464273.png)
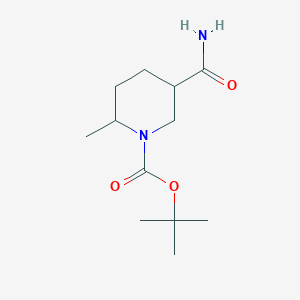
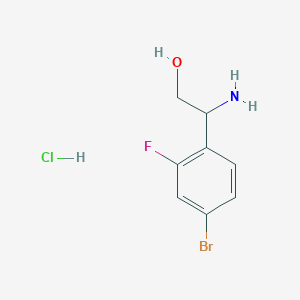
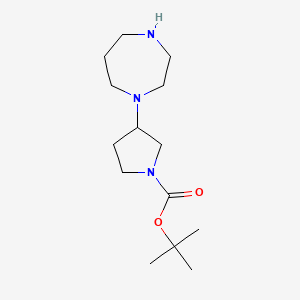
![2-[(6-Methoxypyridin-3-yl)oxy]ethan-1-amine dihydrochloride](/img/structure/B13464299.png)
